Mal-Dap(Boc) DCHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

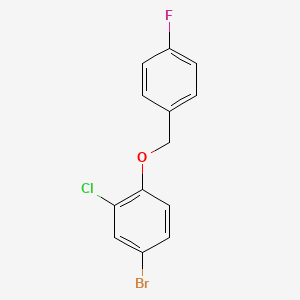

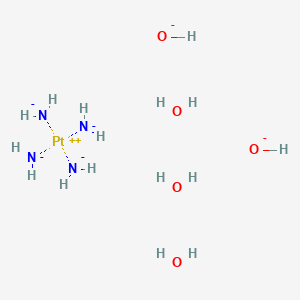

Mal-Dap(Boc) DCHA is a chemical compound with the formula C12H16N2O6*C12H23N . It is used as a building block for conjugation with thiol groups . After the removal of the Boc protecting group and conjugation with the mercaptane function, the free methylamino side chain will open the maleimide ring under aqueous conditions .

Synthesis Analysis

The synthesis of Mal-Dap(Boc) DCHA involves several steps, including the removal of the Boc protecting group and conjugation with the mercaptane function . The synthesis method is reported to have a good yield and the intermediate is easy to purify .Molecular Structure Analysis

The molecular formula of Mal-Dap(Boc) DCHA is C24H39N3O6 . It has a molecular weight of 465.6 g/mol .Chemical Reactions Analysis

The key chemical reaction involving Mal-Dap(Boc) DCHA is the conjugation with thiol groups . This reaction is reversible but becomes completely stable in the open ring structure . This property is particularly important in the formation of conjugates with high-value components, like in antibody-drug conjugation (ADC) .Physical And Chemical Properties Analysis

Mal-Dap(Boc) DCHA is a white crystalline powder . It has a melting point of 150 - 164 °C . The optical rotation is [a]D20 = -37 to -43 º (C=1 in MeOH) .作用機序

Mode of Action

The compound possesses two key functionalities: a maleimide group and a Boc (tert-butyloxycarbonyl) protected amine. The maleimide group readily reacts with thiol groups on antibodies or other biomolecules through a Michael addition reaction. This linkage forms a stable covalent bond between the drug linker and the carrier. After removal of the Boc protecting group and conjugation with the mercaptane function, the free methylamino side chain will open the maleimide ring under aqueous conditions .

Result of Action

The result of the action of Mal-Dap(Boc) DCHA is the formation of stable conjugates due to Dap neighboring-group assistance . This strategy is widely used by Seagen Inc. and others . The conjugation reaction between thiol and maleimide is reversible, but it turns completely stable in the open ring structure . This becomes particularly important in the formation of conjugates with high-value components, like in antibody-drug conjugation (ADC) .

Action Environment

The action of Mal-Dap(Boc) DCHA is influenced by environmental factors such as pH. The Boc group can be selectively removed under acidic conditions, revealing a free amine on the Dap unit. This allows further conjugation with another molecule or manipulation of the linker properties. The stability of the conjugates formed by Mal-Dap(Boc) DCHA is also influenced by the aqueous environment .

将来の方向性

Mal-Dap(Boc) DCHA is a valuable tool in the development of antibody-drug conjugates (ADCs). Its ability to form stable conjugates with thiol groups makes it particularly useful in this field. Future research and development will likely continue to explore its potential in this and other applications.

Relevant Papers The paper “Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates” discusses the use of Mal-Dap(Boc) DCHA in the formation of stable conjugates for ADCs .

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6.C12H23N/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18);11-13H,1-10H2/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTETYNCMWWFHNB-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-dap(boc) dcha | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)

![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)

![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)

![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)

![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride (1:2)](/img/structure/B6302128.png)

![1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)](/img/structure/B6302138.png)

![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)